Product packaging for Fluprostenol(Cat. No.:CAS No. 54276-17-4)

Fluprostenol

Cat. No.: B1673476
CAS No.: 54276-17-4
M. Wt: 458.5 g/mol
InChI Key: WWSWYXNVCBLWNZ-QIZQQNKQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluprostenol is a synthetic prostaglandin F2α (PGF2α) analog and a potent, selective agonist of the FP receptor. It is chemically stable, with a molecular formula of C₂₃H₂₉F₃O₆ and a molecular weight of 458.5 g/mol . This compound exhibits high affinity for FP receptors across species, with IC₅₀ values of 3.5 nM (human) and 7.5 nM (rat) . Its primary applications include veterinary medicine (e.g., luteolysis induction) and research models for glaucoma and tissue remodeling . Unlike natural PGF2α, this compound resists enzymatic degradation, enhancing its therapeutic utility .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29F3O6 B1673476 Fluprostenol CAS No. 54276-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWYXNVCBLWNZ-QIZQQNKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55028-71-2 (mono-hydrochloride salt)
Record name Fluprostenol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046122
Record name (±)-Fluprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40666-16-8, 54276-17-4
Record name Fluprostenol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluprostenol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluprostenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (±)-Fluprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluprostenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9alpha,11alpha,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPROSTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358S7VUE5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUPROSTENOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEH3MCE8X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Stage 1: Formation of the Ylide Intermediate

(4-Carboxybutyl)triphenylphosphonium bromide reacts with potassium tert-butylate in tetrahydrofuran (THF) at 0°C under inert conditions. This generates a stabilized ylide, essential for subsequent olefination. The reaction achieves completion within 15 minutes, with rigorous temperature control to prevent side reactions.

Stage 2: Coupling with the Triol Intermediate

The ylide is cooled to −10°C and combined with a THF solution of (3aR,4R,5R,6aS)-hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-2,5-diol. This step forms the Z-configured double bond via stereoselective olefination. Post-reaction workup includes aqueous extraction with toluene and dichloromethane, acidification with sodium bisulfate, and crystallization from acetone-diisopropyl ether.

Table 1: Wittig Olefination Reaction Parameters

Parameter Detail Source
Starting Material (4-Carboxybutyl)triphenylphosphonium bromide
Base Potassium tert-butylate
Solvent Tetrahydrofuran (THF)
Temperature 0°C (Stage 1); −10°C (Stage 2)
Yield 463 g (Large-scale)

Chemoenzymatic Synthesis via Biocatalytic Retrosynthesis

A unified chemoenzymatic strategy enables the synthesis of this compound alongside related prostaglandins (e.g., cloprostenol, travoprost). This approach leverages biocatalysts for stereochemical precision:

Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Oxidation

The dichloro-containing bicyclic ketone 6a undergoes BVMO-catalyzed oxidation to form a lactone intermediate with 99% enantiomeric excess (ee). This step establishes the critical stereochemistry at C-9 and C-11.

Ketoreductase (KRED)-Mediated Reduction

KRED selectively reduces the enone 12 to achieve diastereomeric ratios (dr) ranging from 87:13 to 99:1, ensuring correct configuration at C-15.

Late-Stage Functionalization

Copper(II)-catalyzed p-phenylbenzoylation of diol 10 introduces the 3-(trifluoromethyl)phenoxy group with 9.3:1 regioselectivity. Subsequent esterification and deprotection yield this compound in 3.8–8.4% overall yield.

Table 2: Key Enzymatic Steps in Chemoenzymatic Synthesis

Enzyme Function Selectivity Source
Baeyer-Villiger Monooxygenase Lactone formation from ketone 6a 99% ee
Ketoreductase Enone reduction to diol 99:1 dr

Lactonization and Mitsunobu Reaction Strategies

Corey-Nicolaou lactonization and Mitsunobu reactions are pivotal for constructing this compound’s cyclopentane core:

Corey-Nicolaou Lactonization

Carboxylic acid activation with 2,4,6-trichlorobenzoyl chloride forms a mixed anhydride, which undergoes intramolecular cyclization to yield a 1,9-lactone intermediate. This method achieves 82.4% yield under optimized conditions.

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) inverts configuration at C-9, critical for biological activity. Selective reduction of ketone intermediates using L-Selectride further enhances stereopurity (93% yield).

Copper-Catalyzed Regioselective Esterification

A patent-pending method employs copper(II) catalysis to functionalize secondary alcohols selectively. The 3-(trifluoromethyl)phenoxy group is introduced via p-phenylbenzoylation with 9.3:1 regioselectivity, avoiding complex protecting-group strategies.

Sodium Salt Derivative Preparation

This compound’s sodium salt (CAS 55028-71-2) is synthesized by neutralizing the carboxylic acid with sodium hydroxide. This derivative, with the formula $$ \text{C}{23}\text{H}{28}\text{F}{3}\text{NaO}{6} $$, enhances solubility for veterinary formulations.

Table 3: Sodium Salt Synthesis Parameters

Parameter Detail Source
Neutralization Agent Sodium hydroxide
Molecular Weight 480.45 g/mol
Application Injectable formulations for mares

Chemical Reactions Analysis

Fluprostenol undergoes various chemical reactions, including:

Common reagents used in these reactions include Baeyer–Villiger monooxygenase, ketoreductase, and copper(II) catalysts. The major products formed are intermediates that lead to the final this compound compound .

Scientific Research Applications

Pharmacological Properties

Fluprostenol functions as a selective agonist for the prostaglandin F2α receptor (FP receptor), which is involved in several physiological processes. Its pharmacological actions include:

  • Antiglaucoma Effects : this compound is utilized in ophthalmology to lower intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It achieves this by enhancing aqueous humor outflow through the trabecular meshwork and uveoscleral pathways .
  • Reproductive Health : The compound has been investigated for its role as a contraceptive and abortifacient, leveraging its ability to induce uterine contractions and facilitate luteolysis in the corpus luteum .
  • Fibrosis Modulation : Research indicates that this compound can attenuate fibrotic responses in human trabecular meshwork cells by inhibiting connective tissue growth factor (CTGF) and enhancing matrix metalloproteinase-2 (MMP-2) activity, suggesting potential applications in treating conditions like glaucoma and fibrosis .

Clinical Applications

This compound has been explored in various clinical settings:

  • Ocular Hypertension : As part of eye drop formulations, this compound is effective in managing elevated intraocular pressure, contributing to its status as a first-line treatment option for glaucoma .
  • Endometriosis Management : Studies have shown that this compound can influence endometrial tissue dynamics, potentially offering therapeutic avenues for managing endometriosis through its effects on uterine contractility and angiogenesis .
  • Cancer Research : In xenograft mouse models, this compound has been implicated in studies examining tumor growth dynamics and treatment responses. Its selective agonism at FP receptors may modulate tumor microenvironments, impacting cancer progression and treatment efficacy .

Table 1: Summary of Key Research Findings

Study ReferenceFocus AreaKey Findings
Fibrosis in GlaucomaThis compound reduces CTGF effects and increases MMP-2 activity, indicating potential for fibrosis treatment.
Cancer Xenograft ModelsDemonstrated modulation of tumor growth dynamics; potential implications for cancer therapy strategies.
EndometriosisExhibited effects on endometrial tissue dynamics; may provide insights into endometriosis treatments.
Ocular HypertensionProven efficacy in lowering intraocular pressure; established as a reliable treatment for glaucoma.

Comparison with Similar Compounds

Receptor Binding Affinity and Selectivity

Fluprostenol demonstrates exceptional selectivity for FP receptors, with negligible binding to EP, TP, DP, or IP receptors (Ki > 1 µM) . This specificity contrasts with other prostaglandins:

Compound FP Receptor Affinity (Ki/EC₅₀) Cross-Reactivity Key Studies
This compound 3.5 nM (human IC₅₀) None (FP-selective)
Cloprostenol 0.73 nM (EC₅₀, PI turnover) FP-selective
PGF2α 28.5 nM (EC₅₀, PI turnover) Binds EP1/EP3 weakly
Bimatoprost >1 µM (FP binding) Partial agonist at FP
Travoprost Not reported FP/EP3 dual activity
  • Cloprostenol: The most potent FP agonist in phosphoinositide (PI) turnover assays (EC₅₀ = 0.73 nM) but less selective than this compound in some models .
  • Bimatoprost : Weak FP affinity but used clinically for glaucoma and eyelash growth due to prodrug activation .
  • 17-phenyl PGF2α: Comparable potency to this compound in FP-mediated contractions but shows cross-reactivity in calcium mobilization assays .
Smooth Muscle Contraction (Feline Iris)
Compound Rank Order of Potency
17-phenyl PGF2α 1
This compound 1
PGF2α 3
Bimatoprost 4

This compound and 17-phenyl PGF2α are equipotent in inducing iris contraction, outperforming PGF2α and bimatoprost .

Calcium Mobilization (Swiss 3T3 Cells)
Compound EC₅₀ (PI Turnover) Maximal Efficacy (% vs. Cloprostenol)
Cloprostenol 0.73 nM 100%
This compound 3.67 nM 85–100%
PGF2α 28.5 nM 80%

This compound’s lower EC₅₀ than PGF2α highlights its enhanced synthetic stability .

Antagonist Studies

The FP antagonist AL-8810 reverses this compound’s effects, confirming its FP specificity . In contrast, bimatoprost’s partial agonism is less susceptible to AL-8810 .

Biological Activity

Fluprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is primarily recognized for its agonistic action on the prostaglandin F receptor (FP receptor). This compound has garnered attention for its diverse biological activities, particularly in the context of ocular health and reproductive biology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound functions as an FP receptor agonist, with a binding affinity (Ki) of approximately 49.9 nM and an effective concentration (EC50) of 2.4 nM in various cellular assays . The activation of FP receptors initiates a cascade of intracellular events, notably the mobilization of intracellular calcium ions, which is crucial for its physiological effects. In studies involving cloned human ocular FP receptors and rat A7r5 cells, this compound demonstrated EC50 values ranging from 17.5 to 37.3 nM, indicating its potent activity in stimulating calcium mobilization .

Biological Effects

This compound has been extensively studied for its role in lowering intraocular pressure (IOP), making it a valuable agent in the treatment of glaucoma. Its mechanism involves enhancing uveoscleral outflow and inhibiting endothelin-1 (ET-1) induced contractility in the trabecular meshwork (TM) cells. A pivotal study highlighted that this compound significantly inhibited ET-1 induced contractions in bovine TM, suggesting its potential to improve aqueous humor outflow .

Table 1: Summary of Biological Effects of this compound

Biological ActivityEffect/OutcomeReference
Intraocular Pressure Decreases IOP by enhancing uveoscleral flow
Calcium Mobilization Stimulates intracellular calcium release
Trabecular Meshwork Inhibits ET-1 induced contractility
Reproductive Health Induces luteolysis in corpus luteum

Case Studies

Several case studies have demonstrated the efficacy of this compound in clinical settings:

  • Glaucoma Treatment : A clinical trial involving patients with open-angle glaucoma showed that topical administration of this compound significantly reduced IOP compared to baseline measurements. The study reported an average reduction of 30% in IOP over a 24-hour period post-administration .
  • Reproductive Applications : Research has indicated that this compound can induce luteolysis, which is essential for regulating reproductive cycles in livestock. In cattle, administration led to a synchronized estrous cycle, enhancing reproductive performance .

Comparative Studies

This compound's effectiveness has been compared with other FP receptor agonists such as bimatoprost and travoprost. In vitro studies revealed that while all these compounds share similar mechanisms, this compound exhibited a unique profile in terms of potency and side effects.

Table 2: Comparative Potency of FP Receptor Agonists

CompoundEC50 (nM)Primary Use
This compound2.4Glaucoma treatment
Bimatoprost0.3Glaucoma treatment
Travoprost0.5Glaucoma treatment

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when studying Fluprostenol's receptor-specific effects in vitro?

  • Methodological Answer : Prioritize dose-response curves (e.g., 1–100 nM) to establish EC₅₀/IC₅₀ values, using tissues/cells with confirmed FP receptor expression (e.g., human myometrium or cardiomyocytes). Include negative controls (e.g., FP receptor antagonists like AL-8810) and vehicle controls (ethanol/DMSO). Validate receptor specificity via knockout models or siRNA silencing .
  • Data Handling : Use non-linear regression models (e.g., GraphPad Prism) to analyze binding kinetics. Report arithmetic means ± SEM with n ≥ 5 replicates .

Q. How should researchers address this compound's solubility and stability in cell-based assays?

  • Protocol : Dissolve this compound in DMSO or ethanol (stock: 10–20 mg/mL), ensuring final solvent concentration ≤0.1% to avoid cytotoxicity. Protect from light and store at -20°C; avoid freeze-thaw cycles. Pre-test solvent effects on cell viability .
  • Validation : Use HPLC or LC-MS to confirm compound integrity after reconstitution .

Q. What statistical approaches are recommended for analyzing this compound's effects on contractility in smooth muscle models?

  • Analysis : Apply paired t-tests for within-sample comparisons (e.g., pre/post-Fluprostenol treatment) or ANOVA for multi-group studies (e.g., dose gradients). Normalize data to baseline or vehicle controls. Report p-values with effect sizes (e.g., Cohen’s d) .

Advanced Research Questions

Q. How can contradictory findings about this compound's cAMP/PKA pathway involvement be resolved?

  • Case Study : this compound increases myocardial contractility without shortening relaxation time, unlike β-adrenergic agonists (isoproterenol). This suggests a cAMP/PKA-independent mechanism. Validate via:

  • Pathway Inhibition : Co-treatment with PKA inhibitors (e.g., H-89) to confirm lack of pathway activation.
  • Downstream Targets : Quantify phosphorylation of MLC-2 and MYPT-2 (markers of calcium sensitization) via Western blot .
    • Data Interpretation : Compare results across species (e.g., rat vs. human tissues) to assess translational relevance .

Q. What strategies mitigate variability in this compound's inhibition of adipocyte differentiation?

  • Experimental Optimization : Standardize differentiation protocols (e.g., MDI cocktail exposure timing) and use clonal preadipocyte lines (e.g., 3T3-L1). Include positive controls (e.g., rosiglitazone) and quantify lipid accumulation via Oil Red O staining .
  • Troubleshooting : Pre-screen batches for endotoxin contamination, which may alter differentiation .

Q. How should researchers validate this compound's interaction with interleukin-1 (IL-1) in mineralization studies?

  • Model Selection : Use immortalized cementoblastic cells (OC-CM) treated with this compound ± IL-1. Measure mineralization via alizarin red staining or alkaline phosphatase activity.
  • Gene Expression : Perform subtraction hybridization or RNA-seq to identify this compound-specific response genes (e.g., BMP-2) .

Methodological Best Practices

Q. How to ensure reproducibility in this compound studies across different tissue models?

  • Cross-Validation : Replicate key findings in ≥2 independent models (e.g., primary cells vs. cell lines). Publish raw data and detailed protocols (e.g., incubation times, serum concentrations) in supplementary materials .

Q. What ethical and reporting standards apply to in vivo this compound research?

  • Compliance : Obtain institutional animal care committee approval. Adhere to ARRIVE guidelines for reporting sample size, randomization, and blinding.
  • Data Transparency : Disclose conflicts of interest and negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluprostenol
Reactant of Route 2
Fluprostenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.